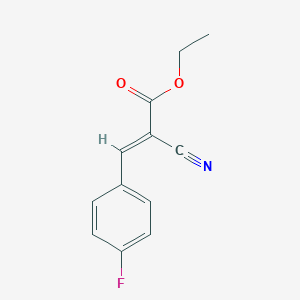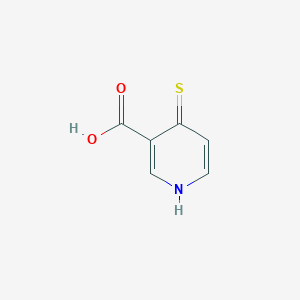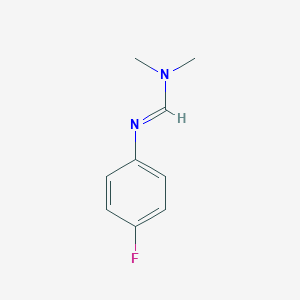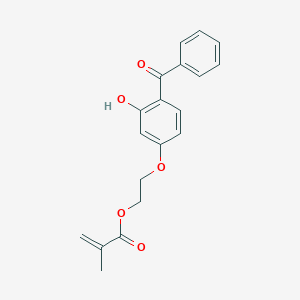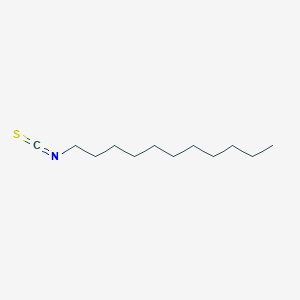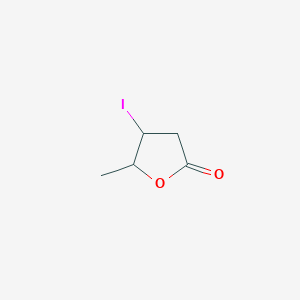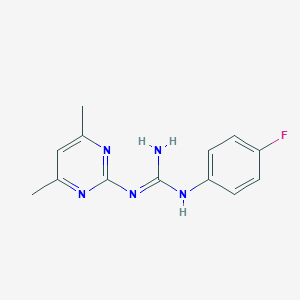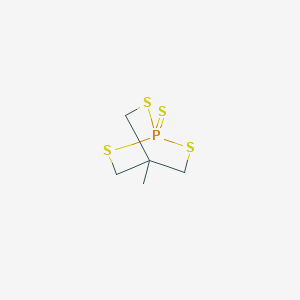
1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as cyclohexyl-2-(2-methylthio-1-propanesulfonate) (CMTPS) and is known for its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that play an important role in regulating cell signaling pathways, making them an attractive target for drug development.
Mécanisme D'action
1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) inhibits PTPs by covalently modifying the catalytic cysteine residue in the active site of the enzyme. This modification prevents the enzyme from dephosphorylating its substrates, leading to the accumulation of phosphorylated proteins and altered cell signaling pathways.
Effets Biochimiques Et Physiologiques
The inhibition of PTPs by 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) has been shown to have various biochemical and physiological effects. In cancer cells, 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) has been shown to induce cell death and inhibit tumor growth. In diabetes, 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) has been shown to improve glucose tolerance and insulin sensitivity. In neurodegenerative disorders, 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) has been shown to protect neurons from oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) is its selectivity for PTPs. This selectivity allows researchers to study the specific role of PTPs in various diseases without affecting other enzymes or pathways. However, 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) also has some limitations. Its covalent modification of PTPs can be irreversible, making it difficult to study the dynamic regulation of these enzymes. Additionally, 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) can also modify other cysteine-containing proteins, leading to off-target effects.
Orientations Futures
There are several future directions for the study of 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1). One area of research is the development of more potent and selective PTP inhibitors based on the structure of 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1). Another area of research is the use of 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) in combination with other drugs to enhance their efficacy. Additionally, the use of 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) in animal models of disease could provide valuable insights into the role of PTPs in various pathologies.
Méthodes De Synthèse
The synthesis of 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) involves several steps, including the reaction of 2-bromo-2-methylpropane with sodium thiolate to form 2-methylpropane-2-thiol. This compound is then reacted with 1,3-propanedithiol and triethylamine to form the desired product, 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1). The synthesis of 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) has been optimized over the years, and various modifications have been made to improve yields and purity.
Applications De Recherche Scientifique
1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) has been extensively studied for its potential use in scientific research. One of the main applications of 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) is in the study of PTPs. PTPs play an important role in regulating cell signaling pathways, and their dysregulation has been linked to various diseases, including cancer, diabetes, and neurodegenerative disorders. 1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) has been shown to selectively inhibit PTPs, making it a valuable tool for studying these enzymes and their role in disease.
Propriétés
Numéro CAS |
18818-33-2 |
|---|---|
Nom du produit |
1,3-Propanedithiol, 2-(mercaptomethyl)-2-methyl-, cyclic phosphorotetrathioate (1:1) |
Formule moléculaire |
C5H9PS4 |
Poids moléculaire |
228.4 g/mol |
Nom IUPAC |
4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane |
InChI |
InChI=1S/C5H9PS4/c1-5-2-8-6(7,9-3-5)10-4-5/h2-4H2,1H3 |
Clé InChI |
FQCUMXAELXKPQO-UHFFFAOYSA-N |
SMILES |
CC12CSP(=S)(SC1)SC2 |
SMILES canonique |
CC12CSP(=S)(SC1)SC2 |
Autres numéros CAS |
18818-33-2 |
Synonymes |
4-Methyl-2,6,7-trithia-1-phosphabicyclo[2.2.2]octane1-sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



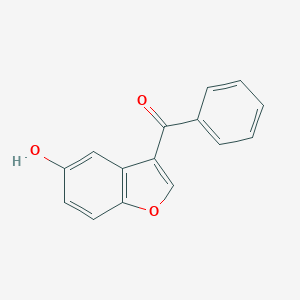
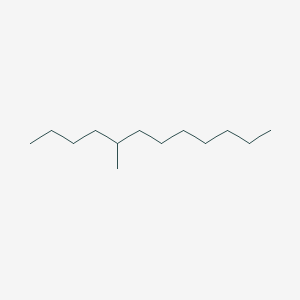
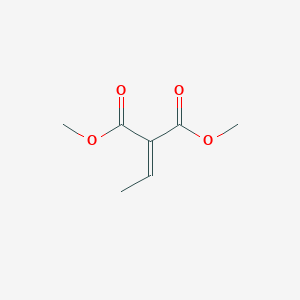
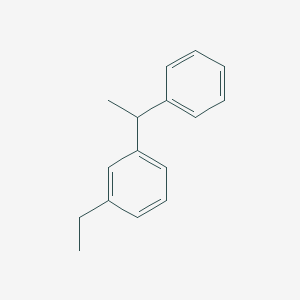
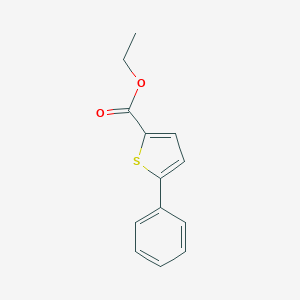
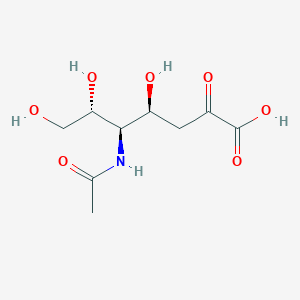
![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)
